N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of methoxy and ethyl groups on the phenyl rings adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-ethylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-(2,4-dimethoxyphenyl)-1-(4-propylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Uniqueness
N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the pyridazine ring
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c1-4-14-5-7-15(8-6-14)24-12-11-18(25)20(23-24)21(26)22-17-10-9-16(27-2)13-19(17)28-3/h5-13H,4H2,1-3H3,(H,22,26) |
InChI Key |
UNIZLVUARVHCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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